1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone
Descripción
The compound 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS: 2108575-58-0) features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic structure common in bioactive molecules. Key substituents include:
- A pyridin-3-yloxy group at the 3-position of the bicyclic core.
- A 1H-pyrrol-1-yl ethanone moiety linked to the 8-nitrogen atom.
Its molecular formula is C₁₈H₂₁N₃O₂, with a molar mass of 311.38 g/mol .
Propiedades
IUPAC Name |
1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(13-20-8-1-2-9-20)21-14-5-6-15(21)11-17(10-14)23-16-4-3-7-19-12-16/h1-4,7-9,12,14-15,17H,5-6,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRXJPSYXGXMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=CC=C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and inferred pharmacological profiles of the target compound with analogous 8-azabicyclo[3.2.1]octane derivatives:
Key Structural and Functional Insights
Substituent Impact on Bioactivity: Pyridinyloxy Groups: The pyridin-3-yloxy group in the target compound contrasts with the pyridin-2-yloxy in . Heterocyclic Moieties: The 1H-pyrrol-1-yl ethanone substituent enhances lipophilicity compared to carboxylic acid derivatives (e.g., ), favoring blood-brain barrier penetration for CNS targets .
Stereochemical Considerations :
- The (1R,5S) configuration in the target compound is critical for spatial alignment with chiral binding pockets, as seen in FXR agonists () and kinase inhibitors ().
Therapeutic Potential: FXR Agonists: Compounds with benzothiazole-carboxylic acid motifs () target metabolic disorders, whereas the target compound’s pyrrole group may prioritize CNS applications. Kinase Inhibitors: Sulfonamide and naphthyridinamino derivatives () highlight the scaffold’s versatility in addressing diverse pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
